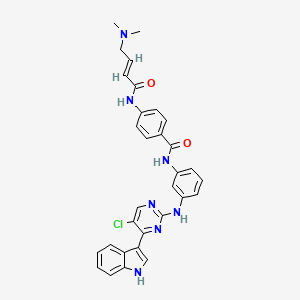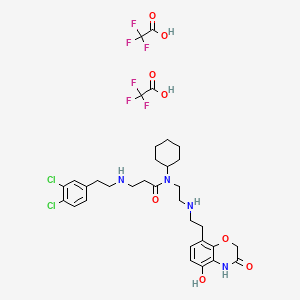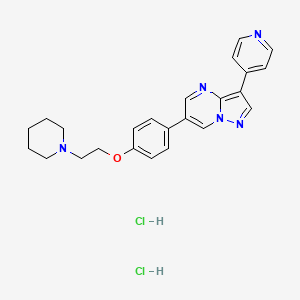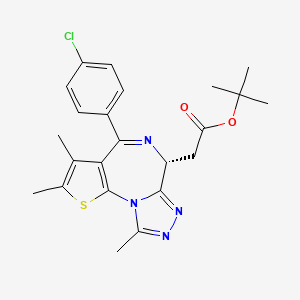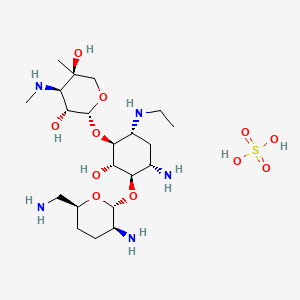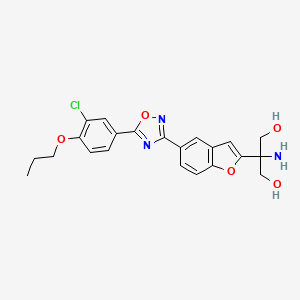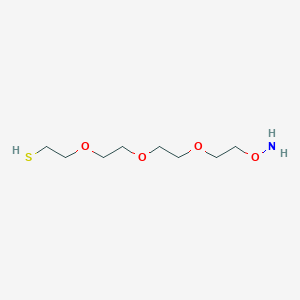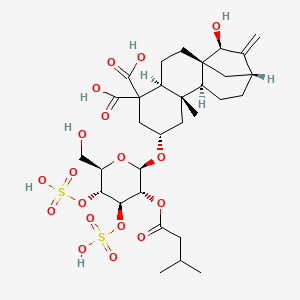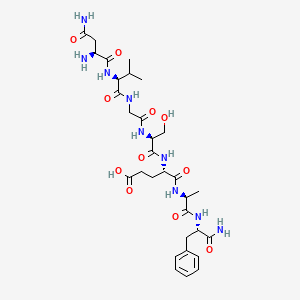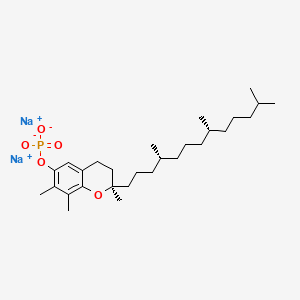![molecular formula C23H27N3O4 B560745 [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 110009-53-5](/img/structure/B560745.png)
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which is a well-known method for constructing indole rings . The reaction typically involves the use of glacial acetic acid and concentrated hydrochloric acid as catalysts . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include palladium acetate, potassium permanganate, and chromium trioxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. As an indole derivative, it can inhibit the activity of enzymes like myeloperoxidase, which plays a role in inflammatory processes . The compound may also interact with various receptors in the body, modulating biological pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
5-Methoxy-2-methylindole: An indole derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
110009-53-5 |
|---|---|
Molekularformel |
C23H27N3O4 |
Molekulargewicht |
409.486 |
IUPAC-Name |
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C23H27N3O4/c1-15-19(20-13-18(29-4)9-10-21(20)25-15)14-22(27)30-17-7-5-16(6-8-17)23(28)24-11-12-26(2)3/h5-10,13,25H,11-12,14H2,1-4H3,(H,24,28) |
InChI-Schlüssel |
YAGYUHIIANTBNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC3=CC=C(C=C3)C(=O)NCCN(C)C |
Synonyme |
5-Methoxy-2-methyl-1H-indole-3-acetic acid 4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


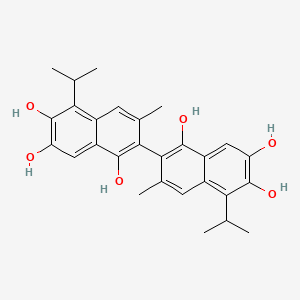
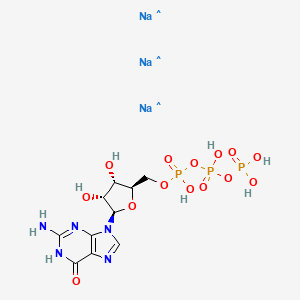
![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid](/img/structure/B560664.png)
